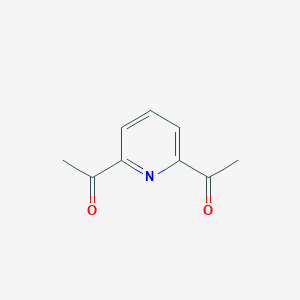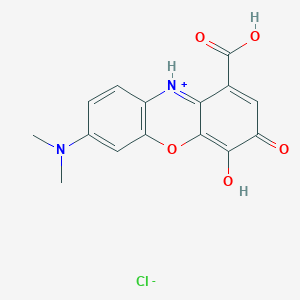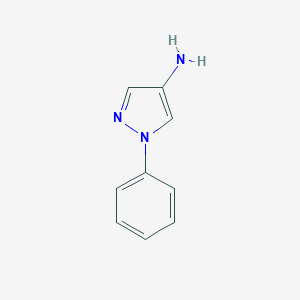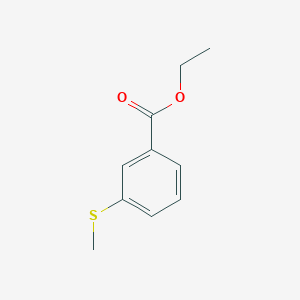
Ethyl 3-methylsulfanylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methylsulfanylbenzoate is an organic compound with the chemical formula C10H12O2S. It is commonly used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry. However, it also has potential applications in scientific research due to its unique chemical properties. In
Mecanismo De Acción
The mechanism of action of ethyl 3-methylsulfanylbenzoate is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory effects through the inhibition of reactive oxygen species and the modulation of various signaling pathways in the body.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that ethyl 3-methylsulfanylbenzoate has a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various cell types, including human skin cells and liver cells. It has also been shown to increase the activity of antioxidant enzymes in the body, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 3-methylsulfanylbenzoate in lab experiments is its low toxicity. It has been found to be relatively safe for use in cell culture and animal studies. However, its solubility in water is limited, which may limit its use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for the use of ethyl 3-methylsulfanylbenzoate in scientific research. One area of interest is its potential use in the development of new drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. It may also have applications in the development of new materials, such as biodegradable polymers and coatings. Further research is needed to fully explore its potential in these areas.
Métodos De Síntesis
The synthesis of ethyl 3-methylsulfanylbenzoate can be achieved through a reaction between 3-methylthiophene-2-carboxylic acid and ethanol in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of ethyl 3-methylsulfanylbenzoate and water. The purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 3-methylsulfanylbenzoate has been found to have potential applications in scientific research. It has been shown to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. It has also been studied for its potential use in the development of new materials, such as polymers and coatings.
Propiedades
Número CAS |
1442-02-0 |
|---|---|
Nombre del producto |
Ethyl 3-methylsulfanylbenzoate |
Fórmula molecular |
C10H12O2S |
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
ethyl 3-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H12O2S/c1-3-12-10(11)8-5-4-6-9(7-8)13-2/h4-7H,3H2,1-2H3 |
Clave InChI |
DXATWXQPWLCGPA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)SC |
SMILES canónico |
CCOC(=O)C1=CC(=CC=C1)SC |
Otros números CAS |
1442-02-0 |
Sinónimos |
ethyl 3-methylsulfanylbenzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



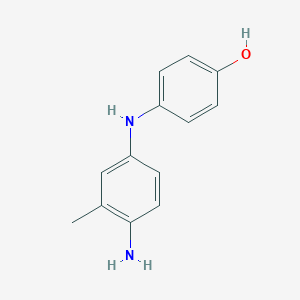
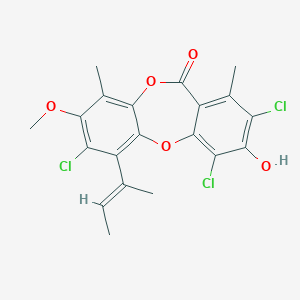
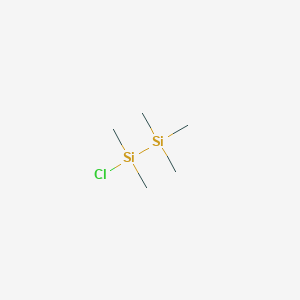
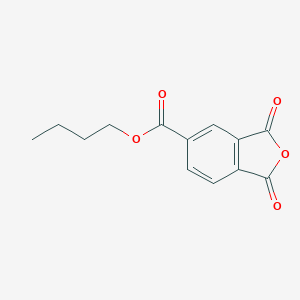
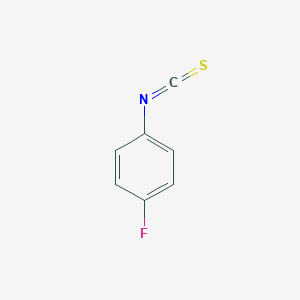

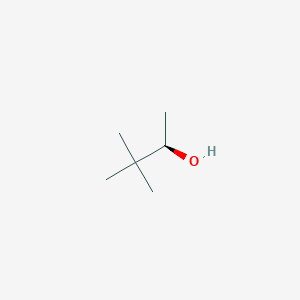

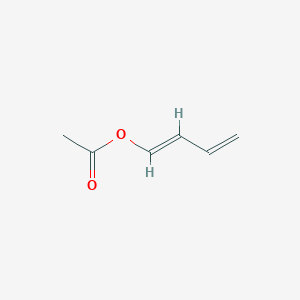
![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)
